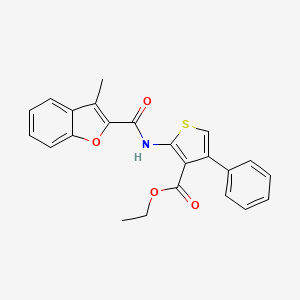

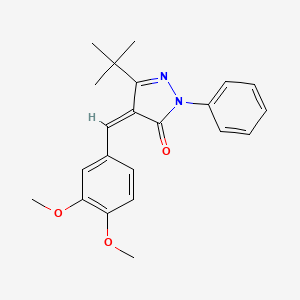

![molecular formula C18H12ClN3O2S B2494440 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 2034417-73-5](/img/structure/B2494440.png)

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which allow for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. These synthesis routes typically involve the elimination of by-products like aniline or 2-aminobenzothiazole, resulting in the desired compounds with acceptable yields. Analytical and spectral studies, including single crystal X-ray data, confirm the structure of these reaction products (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of such compounds often relies on spectral and analytical techniques, including NMR and X-ray crystallography, to confirm the identity and structure of the synthesized compounds. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound, essential for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including cyclization with acetanhydride, reactions with pyrrolidine under different conditions, and interactions with Vilsmeier reagents to yield formamidino compounds. These reactions typically result in the formation of new compounds with different functional groups and structural features, indicating a versatile chemistry that can be tailored for specific applications (Wagner et al., 1993).

Scientific Research Applications

Chemical Structure and Medicinal Chemistry

The chemical structure of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, related to pyrimidine analogs, plays a significant role in medicinal chemistry. Pyrimidine and its derivatives are foundational elements in nucleic acids and possess a wide range of biological and pharmacological activities. The presence of the pyrimidine ring, as seen in compounds like this one, is associated with significant medicinal interest due to its versatile scaffold which is pivotal in drug design. For instance, pyrimidine derivatives are well-documented for their anticancer, antiviral, antifungal, and antibacterial properties (JeelanBasha & Goudgaon, 2021).

Bioactive Compound Design

The inclusion of thiophene and pyrimidine moieties in bioactive compounds is crucial for developing new medications with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The structural modification and bioisosteric replacement with heteroaryl substituents significantly impact the activity and selectivity of these compounds, demonstrating the importance of chemical scaffolds like 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide in drug discovery (Ostrowski, 2022).

Optoelectronic Materials

The exploration of pyrimidine derivatives extends beyond pharmaceuticals into the field of optoelectronic materials. Pyrimidine and quinazoline compounds, by virtue of their electronic structure, have been investigated for applications in electronic devices, luminescent elements, and photoelectric conversion elements. This research underscores the multifaceted utility of pyrimidine-based compounds, highlighting their potential in creating novel materials for technological advancements (Lipunova et al., 2018).

Pharmacological and Biological Potentials

The diverse pharmacological and biological potentials of pyrimidine derivatives, including compounds like 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, are extensively documented. These compounds have been synthesized and evaluated for various biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural variability within pyrimidine derivatives allows for significant biological activity modulation, underlining their importance in developing new therapeutic agents (Kumar, S. K., & Khan, M., 2020).

Future Directions

Thienopyrimidine derivatives, including “2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide”, hold promise for future research due to their various biological activities . They are frequently used in drug development, particularly in the development of anticancer medicines .

properties

IUPAC Name |

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-12-7-4-8-13-15(12)16-17(25-13)18(24)22(10-20-16)9-14(23)21-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRDQHXQGYOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)